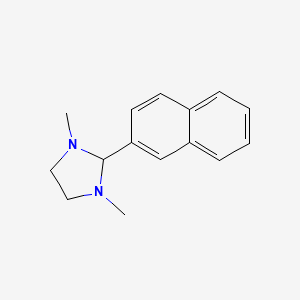![molecular formula C8H4BrN3 B11882621 1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)
1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoimidazo[1,5-a]piridina-3-carbonitrilo es un compuesto heterocíclico que presenta un sistema de anillos imidazo-piridina fusionado con un átomo de bromo en la posición 1 y un grupo ciano en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-Bromoimidazo[1,5-a]piridina-3-carbonitrilo se puede sintetizar a través de un proceso de varios pasos que implica la ciclización de precursores apropiados. Un método común implica la reacción de 2-aminopiridina con α-bromocetonas en condiciones específicas para formar el núcleo imidazo-piridina, seguido de bromación e introducción del grupo ciano . Las condiciones de reacción suelen implicar el uso de solventes como acetato de etilo y catalizadores como hidroperóxido de terc-butilo (TBHP) para promover la ciclización y la bromación .
Métodos de producción industrial: La producción industrial de 1-Bromoimidazo[1,5-a]piridina-3-carbonitrilo puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Bromoimidazo[1,5-a]piridina-3-carbonitrilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto puede participar en reacciones de oxidación y reducción, alterando el estado de oxidación de los átomos de nitrógeno en el anillo imidazo-piridina.
Reacciones de ciclización: El grupo ciano puede experimentar reacciones de ciclización para formar sistemas de anillos fusionados adicionales.
Reactivos y condiciones comunes:
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Las condiciones a menudo implican el uso de solventes apróticos polares y bases para facilitar la sustitución.
Oxidación y reducción: Reactivos como el peróxido de hidrógeno o el borohidruro de sodio se pueden utilizar para reacciones de oxidación y reducción, respectivamente.
Reacciones de ciclización: Los catalizadores como los ácidos de Lewis o las bases pueden promover reacciones de ciclización que involucran el grupo ciano.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de imidazo-piridina sustituidos, mientras que las reacciones de ciclización pueden producir sistemas de anillos fusionados complejos.
Aplicaciones Científicas De Investigación
1-Bromoimidazo[1,5-a]piridina-3-carbonitrilo tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-Bromoimidazo[1,5-a]piridina-3-carbonitrilo implica su interacción con dianas moleculares y vías en sistemas biológicos. El compuesto puede unirse a enzimas o receptores específicos, modulando su actividad y provocando diversos efectos biológicos. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
1-Bromoimidazo[1,5-a]piridina-3-carbonitrilo se puede comparar con otros compuestos similares, como:
3-Bromoimidazo[1,2-a]piridina: Este compuesto tiene un núcleo imidazo-piridina similar, pero difiere en la posición del átomo de bromo y en la ausencia del grupo ciano.
Derivados de Imidazo[1,5-a]piridina: Estos derivados comparten el núcleo imidazo-piridina, pero pueden tener diferentes sustituyentes en varias posiciones, lo que lleva a diferentes propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C8H4BrN3 |
|---|---|
Peso molecular |
222.04 g/mol |
Nombre IUPAC |
1-bromoimidazo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-3-1-2-4-12(6)7(5-10)11-8/h1-4H |
Clave InChI |
IFUNCXADSHSLMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C(N2C=C1)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-{2-[(Propan-2-yl)amino]propyl}phenyl)boronic acid](/img/structure/B11882555.png)
![9-Methoxy-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B11882556.png)




![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)

![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)
![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)


